Larval Development Inhibition Potency: Monosaccharide vs. Disaccharide at C-13
In a head-to-head comparative larval development assay using Haemonchus contortus, ivermectin B1a monosaccharide and its parent disaccharide ivermectin B1a exhibited equivalent full efficacy at a minimum concentration of 0.001 μg/mL [1]. The study explicitly concluded that within this compound series, there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13 [2].
| Evidence Dimension | Minimum fully effective concentration in larval development assay |
|---|---|
| Target Compound Data | 0.001 μg/mL (fully effective) |
| Comparator Or Baseline | Ivermectin B1a (parent disaccharide): 0.001 μg/mL (fully effective); Doramectin: 0.001 μg/mL (fully effective) |
| Quantified Difference | No significant difference (potency equivalent within assay resolution) |
| Conditions | Haemonchus contortus larval development assay; 14 avermectin analogs tested |
Why This Matters
Procurement of the monosaccharide rather than the disaccharide does not compromise potency in nematode larval development assays, validating its use in resistance studies where preservation of inhibitory activity without confounding paralytic effects is required.
- [1] MedChemExpress. Ivermectin B1a monosaccharide (HY-126937). Anthelmintic. Minimum concentration for full activity in Haemonchus contortus larval development: 0.001 μg/mL. View Source
- [2] Michael B, et al. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J Parasitol. 2001 Jun;87(3):692-6. View Source
